molecular formula C8H15NO3 B2708962 Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate CAS No. 2044712-56-1

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate

Cat. No.: B2708962
CAS No.: 2044712-56-1
M. Wt: 173.212
InChI Key: HFQNIMCOHKYHAC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-methoxy-2-methylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-2-pyrrolidinecarboxylate
  • Methyl 2-methylpyrrolidine-2-carboxylate
  • Ethyl 4-methoxy-2-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of a methoxy group at the 4-position and a methyl group at the 2-position of the pyrrolidine ring. These structural attributes confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is categorized as a pyrrolidine derivative. Its molecular formula is C8H15NO3C_8H_{15}NO_3, and it features a methoxy group that may influence its biological interactions. Understanding its chemical structure is crucial for elucidating its mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Neuroprotective Effects : There is evidence to suggest that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityCell Line/ModelIC50 (µM)Mechanism
Study 1AnticancerA549 (lung cancer)15Apoptosis induction
Study 2NeuroprotectionSH-SY5Y (neurons)20Oxidative stress reduction
Study 3Enzyme inhibitionVarious10Competitive inhibition

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Neuroprotective Role

Another study focused on the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with this compound resulted in significant reductions in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls. The IC50 for neuroprotection was determined to be around 20 µM.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate?

A multi-step synthesis approach can be adapted from protocols involving pyrrolidine carboxylate derivatives. For example, a related compound was synthesized using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and substituted aldehydes in a sequence involving condensation, cyclization, and functionalization steps . Key considerations include optimizing reaction conditions (e.g., temperature, catalyst) and protecting group strategies to preserve stereochemistry.

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution techniques such as 1H^1H- and 13C^{13}C-NMR are essential for structural confirmation. X-ray crystallography (using programs like SHELXL) is recommended for resolving stereochemistry, as demonstrated in studies of structurally similar pyrrolidine derivatives . Purity should be verified via HPLC (>97% by HPLC), with mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation. Use fume hoods, protective gloves, and goggles due to potential irritant properties. Long-term storage should avoid moisture and light to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) improve understanding of this compound’s electronic properties?

DFT calculations (e.g., B3LYP functional) can predict thermochemical behavior, ionization potentials, and electron distribution. Studies show that incorporating exact-exchange terms in DFT models enhances accuracy for systems with steric or electronic complexity, such as pyrrolidine derivatives . Validate computational results with experimental spectroscopic data (e.g., IR, UV-Vis) to resolve discrepancies.

Q. What strategies address contradictions between theoretical and experimental spectroscopic data?

Systematic validation is required:

  • Compare DFT-predicted 1H^1H-NMR chemical shifts with experimental values.
  • Use crystallographic data (via SHELX refinement) to confirm bond lengths and angles .
  • Adjust computational parameters (e.g., solvent effects, basis sets) to align with experimental conditions .

Q. How can reaction conditions be optimized for asymmetric synthesis of this compound?

Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity. Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify intermediates. For example, studies on related dihydropyridine derivatives achieved high enantiomeric excess (ee) by controlling temperature and solvent polarity .

Q. What methodologies resolve challenges in isolating stereoisomers of this compound?

Use chiral stationary-phase chromatography (e.g., HPLC with amylose-based columns) for isomer separation. Alternatively, design crystallization protocols leveraging hydrogen-bonding or π-π interactions, as seen in hexahydroquinoline derivatives . Confirm stereochemical assignments via NOESY NMR or X-ray diffraction .

Q. Methodological Notes

  • Synthetic Design : Prioritize step economy and atom efficiency. For example, telescoping steps (e.g., in-situ protection-deprotection) reduces purification needs .
  • Data Validation : Cross-reference computational predictions (DFT, molecular dynamics) with experimental crystallography to resolve ambiguities in conformation .
  • Safety Compliance : Regularly update SDS and disposal protocols, adhering to federal and institutional regulations .

Properties

IUPAC Name

methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQNIMCOHKYHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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